molecular formula C21H16ClFN4O2S B2705122 5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol CAS No. 1226437-50-8

5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol

Cat. No.: B2705122
CAS No.: 1226437-50-8
M. Wt: 442.89
InChI Key: KEJNXQCBNLNFRP-UHFFFAOYSA-N
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Description

5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol is a useful research compound. Its molecular formula is C21H16ClFN4O2S and its molecular weight is 442.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic Compound Synthesis : Research has focused on synthesizing heterocyclic compounds with potential biological activities. For instance, compounds bearing the 1,3,4-oxadiazole moiety, related to the core structure of interest, have been synthesized and evaluated for their anti-convulsant and anti-inflammatory activities. Some of these compounds showed significant biological activities, supported by molecular docking studies indicating their potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).

  • Antimicrobial and Antitubercular Agents : Another research avenue involves the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives, which have been evaluated for antimicrobial as well as antitubercular activity. Some of these compounds demonstrated good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, highlighting their potential as antimicrobial agents. Specifically, certain derivatives were found active against M. tuberculosis H37Rv, showing promise as antitubercular agents (Shingare et al., 2022).

  • Antifolate Inhibitors of Thymidylate Synthase : The synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase has been explored. These compounds were evaluated against various thymidylate synthase sources and showed potential as antitumor and/or antibacterial agents. Notably, derivatives with specific substituents demonstrated enhanced potency compared to established inhibitors, indicating their value in developing new therapeutic agents (Gangjee et al., 1996).

Properties

IUPAC Name

5-benzyl-2-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2S/c1-12-15(9-13-5-3-2-4-6-13)20(28)26-21(24-12)30-11-18-25-19(27-29-18)14-7-8-16(22)17(23)10-14/h2-8,10H,9,11H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJNXQCBNLNFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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